molecular formula C9H12FNO3S B2527352 6-(Tert-butoxy)pyridine-3-sulfonyl fluoride CAS No. 2137837-24-0

6-(Tert-butoxy)pyridine-3-sulfonyl fluoride

Cat. No.: B2527352
CAS No.: 2137837-24-0
M. Wt: 233.26
InChI Key: YQLZJKSARDUJJL-UHFFFAOYSA-N
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Description

6-(Tert-butoxy)pyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C9H12FNO3S and a molecular weight of 233.26 g/mol . It is characterized by the presence of a tert-butoxy group attached to the pyridine ring at the 6th position and a sulfonyl fluoride group at the 3rd position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tert-butoxy)pyridine-3-sulfonyl fluoride typically involves the reaction of 6-(tert-butoxy)pyridine with a sulfonyl fluoride reagent under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group. The reaction is usually conducted at low temperatures to prevent decomposition of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butoxy)pyridine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Derivatives: Formed from the reaction with alcohols.

    Sulfonic Acid Derivatives: Formed from oxidation reactions.

    Sulfinate Derivatives: Formed from reduction reactions.

Scientific Research Applications

6-(Tert-butoxy)pyridine-3-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Tert-butoxy)pyridine-3-sulfonyl fluoride involves the nucleophilic attack on the sulfonyl fluoride group by various nucleophiles. This leads to the formation of a covalent bond between the nucleophile and the sulfur atom, resulting in the substitution of the fluoride group. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Tert-butoxy)pyridine-3-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which makes it highly reactive towards nucleophiles. This reactivity allows for the selective modification of various substrates, making it a valuable reagent in organic synthesis and scientific research .

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxy]pyridine-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO3S/c1-9(2,3)14-8-5-4-7(6-11-8)15(10,12)13/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLZJKSARDUJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=NC=C(C=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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